ビス(4-(ヘキシルオキシ)フェニル)アミン

説明

Bis(4-(hexyloxy)phenyl)amine is a useful research compound. Its molecular formula is C24H35NO2 and its molecular weight is 369.5 g/mol. The purity is usually 95%.

BenchChem offers high-quality Bis(4-(hexyloxy)phenyl)amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Bis(4-(hexyloxy)phenyl)amine including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

光電子デバイス

“ビス(4-(ヘキシルオキシ)フェニル)アミン”とその誘導体は、光電子デバイスの合成において大きな関心を集めています . これらのデバイスには、有機太陽電池(OSC)、有機発光ダイオード(OLED)、有機電界効果トランジスタ(OFET)などがあります .

ドナー構築ブロック

この化合物は、有機光電材料の製造におけるドナー構築ブロックとして使用されます . ドナーフラグメントは、小分子だけでなく、高分子材料の特性形成においても重要な役割を果たしています .

吸収スペクトルの拡大

ドナーセグメントに電子リッチなフラグメントを導入すると、吸収スペクトルを拡大することができます . これは、より広い吸収スペクトルでより多くの太陽光を捉えて電気に変換できるため、光起電力分野において有益です。

励起状態寿命の延長

“ビス(4-(ヘキシルオキシ)フェニル)アミン”にエネルギー非局在化クロモフォアを付加すると、励起状態寿命が延長されます . これは、多くの光電子デバイスで重要なプロセスであるTiO2の伝導帯への電子注入を促進します .

電子注入の促進

“ビス(4-(ヘキシルオキシ)フェニル)アミン”は、新しい効果的なドナーブロックの合成に使用されます。 これらのブロックをアクセプターやπブリッジとさまざまな組み合わせで使用することで、新しい光電材料を製造できます .

トリアリールアミノ誘導体の合成

ビス([1,1’-ビフェニル]-4-イル)アミノフェニル誘導体を含むトリアリールアミノ誘導体のファミリーは、有機増感剤として望ましいです . “ビス(4-(ヘキシルオキシ)フェニル)アミン”は、これらの誘導体の合成に使用されます .

生物活性

Bis(4-(hexyloxy)phenyl)amine is an organic compound that has garnered attention in various fields, particularly in materials science and medicinal chemistry. Its unique structure, featuring hexyloxy substituents on the phenyl rings, suggests potential biological activities that warrant investigation. This article explores the biological activity of this compound, focusing on its antibacterial properties, cytotoxic effects, and potential applications in drug development.

Chemical Structure and Properties

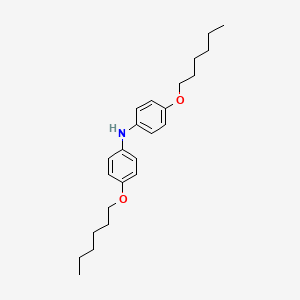

Bis(4-(hexyloxy)phenyl)amine can be represented structurally as follows:

The compound consists of two 4-hexyloxyphenyl groups linked by an amine (-NH-) bridge. The hexyloxy groups enhance its solubility and may influence its interaction with biological systems.

Antibacterial Activity

Recent studies have indicated that compounds similar to Bis(4-(hexyloxy)phenyl)amine exhibit significant antibacterial properties. For instance, a related study demonstrated that derivatives with hydrophobic substituents showed minimum inhibitory concentrations (MICs) as low as 0.39 μg/mL against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) . The mechanism of action often involves the disruption of bacterial membrane integrity and inhibition of DNA topoisomerase IV, leading to a reduction in bacterial viability.

Table 1: Antibacterial Activity Comparison

| Compound | MIC (μg/mL) | Target Bacteria |

|---|---|---|

| Bis(4-(hexyloxy)phenyl)amine | TBD | TBD |

| Related Compound A | 0.39 | MRSA |

| Related Compound B | 12.5 | S. aureus |

Cytotoxicity and Anticancer Potential

The cytotoxic effects of Bis(4-(hexyloxy)phenyl)amine have been explored in various cancer cell lines. One study highlighted that oxime derivatives related to bis(4-(hexyloxy)phenyl)amine exhibited significant antiproliferative activity against human colorectal carcinoma (HCT-116), with IC50 values ranging from 0.1 to 1 μM . This suggests potential applications in cancer therapy, particularly for targeting specific pathways involved in tumor growth.

Table 2: Cytotoxicity Data

| Cell Line | IC50 (μM) | Compound |

|---|---|---|

| HCT-116 | 0.1-1 | Oxime derivative |

| A549 (Lung Cancer) | TBD | TBD |

| HL60 (Leukemia) | TBD | TBD |

The biological activity of Bis(4-(hexyloxy)phenyl)amine can be attributed to several mechanisms:

- Membrane Disruption : Similar compounds have been shown to disrupt bacterial membranes, leading to cell lysis.

- Enzyme Inhibition : Inhibition of key enzymes such as DNA gyrase and topoisomerase IV has been documented, which are critical for bacterial replication and survival.

- Cytotoxic Pathways : In cancer cells, these compounds may induce apoptosis through the activation of specific signaling pathways.

Case Studies

A recent case study investigated the synthesis and characterization of N,N-Bis(4'-(hexyloxy)-[1,1′-biphenyl]-4-yl)thiophen-2-amine, which shares structural similarities with Bis(4-(hexyloxy)phenyl)amine. This compound demonstrated promising optoelectronic properties along with potential biological applications .

Furthermore, another study explored its derivatives' effects on various cancer cell lines, revealing significant cytotoxicity and suggesting a pathway for further drug development .

特性

IUPAC Name |

4-hexoxy-N-(4-hexoxyphenyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H35NO2/c1-3-5-7-9-19-26-23-15-11-21(12-16-23)25-22-13-17-24(18-14-22)27-20-10-8-6-4-2/h11-18,25H,3-10,19-20H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKUJNGFFZMUZAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCOC1=CC=C(C=C1)NC2=CC=C(C=C2)OCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H35NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of Bis(4-(hexyloxy)phenyl)amine in the development of efficient DSCs?

A1: Bis(4-(hexyloxy)phenyl)amine serves as a key structural component within organic dyes used in DSCs. In the provided research, it acts as the donor moiety within the reference dye R6. [] The efficiency of a DSC is heavily reliant on the dye's ability to absorb light and transfer electrons. The structure of Bis(4-(hexyloxy)phenyl)amine influences the dye's light absorption properties and its ability to donate electrons, ultimately impacting the overall power conversion efficiency of the DSC.

Q2: How does the size of the donor moiety, specifically comparing Bis(4-(hexyloxy)phenyl)amine in R6 to the bulkier donor in R7, affect the performance of the DSC?

A2: The research highlights that the size of the donor moiety plays a crucial role in the DSC's performance. The study found that dye R7, incorporating a larger, bulkier donor structure compared to Bis(4-(hexyloxy)phenyl)amine in R6, exhibited superior performance. [] This improvement was linked to several factors:

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。